
(Z)-3-methylpyrazine-2-carbaldehyde oxime
説明
“(Z)-3-methylpyrazine-2-carbaldehyde oxime” is a type of oxime. Oximes are a class of compounds in medicinal chemistry known for their wide applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are renowned for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
Oximes, including “(Z)-3-methylpyrazine-2-carbaldehyde oxime”, can be synthesized through various methods. Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Physical And Chemical Properties Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity. Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
科学的研究の応用
Medicinal Chemistry
(Z)-3-methylpyrazine-2-carbaldehyde oxime: plays a significant role in medicinal chemistry, particularly as a building block for synthesizing various pharmacologically active molecules. Oximes are known for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE) . They are also integral in the synthesis of cephalosporins, a class of β-lactam antibiotics with a broad spectrum of antimicrobial activity .
Agriculture
In the agricultural sector, oxime compounds, including derivatives like (Z)-3-methylpyrazine-2-carbaldehyde oxime, are explored for their potential in creating novel pesticides and herbicides. Their reactivity and stability make them suitable candidates for developing environmentally friendly and effective agrochemicals .
Material Science
The field of material science benefits from the unique properties of oximes. They are utilized in the development of Covalent Adaptable Networks (CANs), which are dynamic and reprocessable materials with potential applications in self-healing polymers and smart materials .
Environmental Science
Oximes are being investigated for their use in environmental protection and pollution control. They have been incorporated into materials designed for the adsorption of hazardous substances from wastewater, demonstrating their utility in environmental remediation .
Biochemistry
In biochemistry, oximes such as (Z)-3-methylpyrazine-2-carbaldehyde oxime are studied for their therapeutic properties. They are known to exhibit antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities . Their pharmacophoric features make them valuable in drug design and discovery.
Pharmacology
The pharmacological applications of oximes extend to their use as reactivators of AChE in cases of organophosphate poisoning. They are also key intermediates in the synthesis of drugs that target various biological pathways .
Analytical Chemistry
In analytical chemistry, oximes are used as reagents and catalysts due to their ability to undergo specific reactions with aldehydes and ketones. This property is exploited in various analytical methods to detect and quantify these compounds .
Food Industry
While direct applications of (Z)-3-methylpyrazine-2-carbaldehyde oxime in the food industry are not well-documented, oxime compounds are generally of interest for their potential use in food packaging materials. Their stability and reactivity could lead to the development of safer and more sustainable packaging solutions .
作用機序
Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Organophosphates (OPs) are compounds commonly used as pesticides, insecticides, medications, and as nerve agents in chemical weapons. These compounds are extremely toxic and OP poisoning symptoms can vary from nausea, vomiting, diarrhea, muscle tremors, and confusion, and can lead to fatality in a few minutes to days, depending on the toxicity of the agent .
将来の方向性
Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . The unique properties of oximes make them strong candidates for divergent reactivity . Future research directions could focus on developing new methodologies based on oxime starting materials, along with addressing the challenges of using oximes for diverse applications .
特性
IUPAC Name |
(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methylpyrazine-2-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



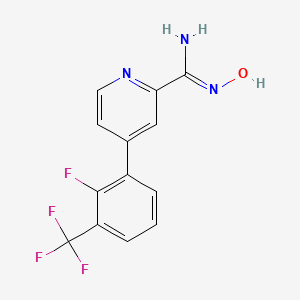
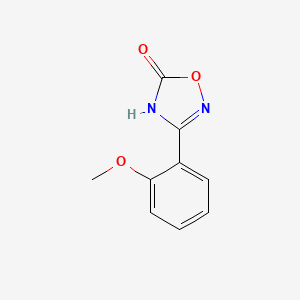
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
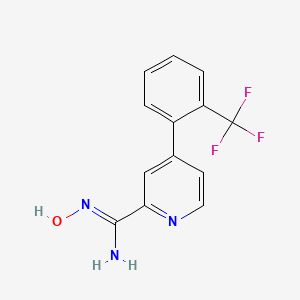
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
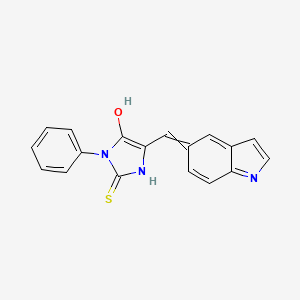
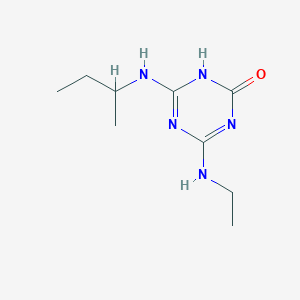
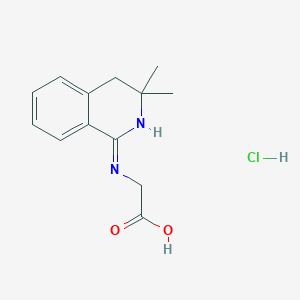
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)
![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)
